Cas no 84324-12-9 ((-)-N-1-(R)-Ethoxycarbonxyl-3-phenylpropyl-L-alanine)

(-)-N-1-(R)-Ethoxycarbonxyl-3-phenylpropyl-L-alanine structure
84324-12-9 structure
Product Name:(-)-N-1-(R)-Ethoxycarbonxyl-3-phenylpropyl-L-alanine
CAS No:84324-12-9
Molecular Formula:C15H21NO4
Molecular Weight:279.33154463768
CID:989321

(-)-N-1-(R)-Ethoxycarbonxyl-3-phenylpropyl-L-alanine Properties

Names and Identifiers

    • (-)-N-[1-(R)-Ethoxycarbonxyl-3-phenylpropyl]-L-alanine
    • (-)-N-(1-R-ETHOXYCARBONXYL-3-PHENYLPROPYL)-S-ALANINE
    • N-<1(R)-(ethoxycarbonyl)-3-phenylpropyl>-(S)-alanine
    • 1-Ethyl (αR)-α-[[(1S)-1-carboxyethyl]amino]benzenebutanoate (ACI)
    • Benzenebutanoic acid, α-[(1-carboxyethyl)amino]-, monoethyl ester, [S-(R*,S*)]- (ZCI)
    • Benzenebutanoic acid, α-[[(1S)-1-carboxyethyl]amino]-, monoethyl ester, (αR)- (9CI)
    • N-[(R)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanine
    • InChIKey: CEIWXEQZZZHLDM-WCQYABFASA-N
    • Inchi: 1S/C15H21NO4/c1-3-20-15(19)13(16-11(2)14(17)18)10-9-12-7-5-4-6-8-12/h4-8,11,13,16H,3,9-10H2,1-2H3,(H,17,18)/t11-,13+/m0/s1
    • SMILES: [C@@H](C(=O)OCC)(N[C@@H](C)C(=O)O)CCC1C=CC=CC=1

Experimental Properties

  • Melting Point: 145-147°C

(-)-N-1-(R)-Ethoxycarbonxyl-3-phenylpropyl-L-alanine Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
A2B Chem LLC
AC24327-25mg
N-[(R)-1-ETHOXYCARBONYL-3-PHENYLPROPYL]-L-ALANINE
84324-12-9
25mg
$871.00
TRC
E891585-2mg
(-)-N-[1-(R)-Ethoxycarbonxyl-3-phenylpropyl]-L-alanine
84324-12-9
2mg
$138.00 2023-05-18

(-)-N-1-(R)-Ethoxycarbonxyl-3-phenylpropyl-L-alanine Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  24 h, rt
Reference
Synthesis of (R,S)-N-(1-Ethoxycarbonyl)-3-phenylpropyl-L-alanine
Fang, Yingquan, Zhongguo Yiyao Gongye Zazhi, 2013, 44(8), 749-751

Synthetic Circuit 2

Reaction Conditions
Reference
Substituted acyl derivatives of octahydro-1H-isoindole-1-carboxylic acids and esters
, European Patent Organization, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Trifluoroacetic acid
Reference
A practical and diastereoselective synthesis of angiotensin converting enzyme inhibitors
Iwasaki, Genji; et al, Chemical & Pharmaceutical Bulletin, 1989, 37(2), 280-3

Synthetic Circuit 4

Reaction Conditions
Reference
N-Substituted glycine compounds
, Japan, , ,

Synthetic Circuit 5

Reaction Conditions
Reference
Preparation of azobicyclooctanecarboxylates as psychotropic drugs
, Federal Republic of Germany, , ,

Synthetic Circuit 6

Reaction Conditions
Reference
Substituted acyl derivatives of octahydro-1H-isoindole-1-carboxylic acids and esters
, European Patent Organization, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Nitromethane
2.1 Reagents: Trifluoroacetic acid Solvents: Trifluoroacetic acid
Reference
A practical and diastereoselective synthesis of angiotensin converting enzyme inhibitors
Iwasaki, Genji; et al, Chemical & Pharmaceutical Bulletin, 1989, 37(2), 280-3

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  24 h, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  24 h, rt
Reference
Synthesis of (R,S)-N-(1-Ethoxycarbonyl)-3-phenylpropyl-L-alanine
Fang, Yingquan, Zhongguo Yiyao Gongye Zazhi, 2013, 44(8), 749-751

Synthetic Circuit 9

Reaction Conditions
Reference
N-Substituted glycine compounds
, Japan, , ,

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Ethanol
2.1 Reagents: Potassium carbonate Solvents: Acetonitrile
3.1 Reagents: Trifluoroacetic acid Solvents: Trifluoroacetic acid
Reference
A practical and diastereoselective synthesis of angiotensin converting enzyme inhibitors
Iwasaki, Genji; et al, Chemical & Pharmaceutical Bulletin, 1989, 37(2), 280-3

Synthetic Circuit 11

Reaction Conditions
1.1 Solvents: Dichloromethane ;  -78 °C; 10 h, -78 °C
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  24 h, rt
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  24 h, rt
Reference
Synthesis of (R,S)-N-(1-Ethoxycarbonyl)-3-phenylpropyl-L-alanine
Fang, Yingquan, Zhongguo Yiyao Gongye Zazhi, 2013, 44(8), 749-751

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Ethanol ;  4 h, reflux
2.1 Solvents: Dichloromethane ;  -78 °C; 10 h, -78 °C
3.1 Reagents: Triethylamine Solvents: Dichloromethane ;  24 h, rt
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  24 h, rt
Reference
Synthesis of (R,S)-N-(1-Ethoxycarbonyl)-3-phenylpropyl-L-alanine
Fang, Yingquan, Zhongguo Yiyao Gongye Zazhi, 2013, 44(8), 749-751

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Acetic acid ,  Water
1.2 Reagents: Sodium nitrite ,  Sulfuric acid ,  Potassium bromide
2.1 Reagents: Thionyl chloride Solvents: Ethanol
3.1 Reagents: Potassium carbonate Solvents: Acetonitrile
4.1 Reagents: Trifluoroacetic acid Solvents: Trifluoroacetic acid
Reference
A practical and diastereoselective synthesis of angiotensin converting enzyme inhibitors
Iwasaki, Genji; et al, Chemical & Pharmaceutical Bulletin, 1989, 37(2), 280-3

Synthetic Circuit 14

Reaction Conditions
1.1 -
2.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Acetic acid ,  Water
2.2 Reagents: Sodium nitrite ,  Sulfuric acid ,  Potassium bromide
3.1 Reagents: Thionyl chloride Solvents: Ethanol
4.1 Reagents: Potassium carbonate Solvents: Acetonitrile
5.1 Reagents: Trifluoroacetic acid Solvents: Trifluoroacetic acid
Reference
A practical and diastereoselective synthesis of angiotensin converting enzyme inhibitors
Iwasaki, Genji; et al, Chemical & Pharmaceutical Bulletin, 1989, 37(2), 280-3

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  24 h, rt
2.1 Reagents: Sulfuric acid Solvents: Ethanol ;  4 h, reflux
3.1 Solvents: Dichloromethane ;  -78 °C; 10 h, -78 °C
4.1 Reagents: Triethylamine Solvents: Dichloromethane ;  24 h, rt
5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  24 h, rt
Reference
Synthesis of (R,S)-N-(1-Ethoxycarbonyl)-3-phenylpropyl-L-alanine
Fang, Yingquan, Zhongguo Yiyao Gongye Zazhi, 2013, 44(8), 749-751

Synthetic Circuit 16

Reaction Conditions
1.1 Solvents: Methanol ,  Water
2.1 -
3.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Acetic acid ,  Water
3.2 Reagents: Sodium nitrite ,  Sulfuric acid ,  Potassium bromide
4.1 Reagents: Thionyl chloride Solvents: Ethanol
5.1 Reagents: Potassium carbonate Solvents: Acetonitrile
6.1 Reagents: Trifluoroacetic acid Solvents: Trifluoroacetic acid
Reference
A practical and diastereoselective synthesis of angiotensin converting enzyme inhibitors
Iwasaki, Genji; et al, Chemical & Pharmaceutical Bulletin, 1989, 37(2), 280-3

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Aluminum chloride ;  rt → reflux; 5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  3 h, cooled
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  24 h, rt
3.1 Reagents: Sulfuric acid Solvents: Ethanol ;  4 h, reflux
4.1 Solvents: Dichloromethane ;  -78 °C; 10 h, -78 °C
5.1 Reagents: Triethylamine Solvents: Dichloromethane ;  24 h, rt
6.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  24 h, rt
Reference
Synthesis of (R,S)-N-(1-Ethoxycarbonyl)-3-phenylpropyl-L-alanine
Fang, Yingquan, Zhongguo Yiyao Gongye Zazhi, 2013, 44(8), 749-751

Synthetic Circuit 18

Reaction Conditions
1.1 rt → 50 °C; 5 h, 50 °C
2.1 Reagents: Aluminum chloride ;  rt → reflux; 5 h, reflux
2.2 Reagents: Hydrochloric acid Solvents: Water ;  3 h, cooled
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  24 h, rt
4.1 Reagents: Sulfuric acid Solvents: Ethanol ;  4 h, reflux
5.1 Solvents: Dichloromethane ;  -78 °C; 10 h, -78 °C
6.1 Reagents: Triethylamine Solvents: Dichloromethane ;  24 h, rt
7.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  24 h, rt
Reference
Synthesis of (R,S)-N-(1-Ethoxycarbonyl)-3-phenylpropyl-L-alanine
Fang, Yingquan, Zhongguo Yiyao Gongye Zazhi, 2013, 44(8), 749-751

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Sodium cyanoborohydride Solvents: Ethanol ,  Acetic acid
Reference
Synthesis of tritium-labeled enalapril maleate
Bartroli, J.; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 1986, 23(7), 771-6

(-)-N-1-(R)-Ethoxycarbonxyl-3-phenylpropyl-L-alanine Raw materials

(-)-N-1-(R)-Ethoxycarbonxyl-3-phenylpropyl-L-alanine Preparation Products

(-)-N-1-(R)-Ethoxycarbonxyl-3-phenylpropyl-L-alanine Related Literature

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